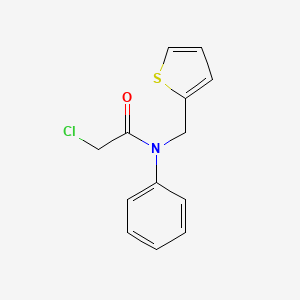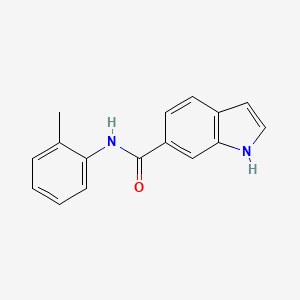
N-cycloheptyl-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-1H-indole-6-carboxamide is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound belongs to the class of indole-based molecules, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-1H-indole-6-carboxamide is not fully understood, but it is believed to involve the modulation of certain receptors in the central nervous system. Studies have shown that this compound can bind to the GABA-A receptor and modulate its activity, leading to an increase in the inhibitory neurotransmission. This effect could explain the anxiolytic and sedative properties of N-cycloheptyl-1H-indole-6-carboxamide.
Biochemical and Physiological Effects
N-cycloheptyl-1H-indole-6-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels. In vivo studies have shown that N-cycloheptyl-1H-indole-6-carboxamide can induce anxiolytic and sedative effects in animal models, which could be useful for the development of new drugs for the treatment of anxiety and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-1H-indole-6-carboxamide has several advantages for lab experiments, including its high purity and stability, its ability to modulate the activity of certain receptors, and its potential applications in various scientific fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assays are necessary before using N-cycloheptyl-1H-indole-6-carboxamide in lab experiments.
Orientations Futures
N-cycloheptyl-1H-indole-6-carboxamide has several potential future directions for scientific research. In medicinal chemistry, this compound could be further optimized to improve its efficacy and selectivity as a drug candidate for the treatment of different diseases. In neuroscience, N-cycloheptyl-1H-indole-6-carboxamide could be used to study the role of the GABA-A receptor in the regulation of anxiety and other psychiatric disorders. In pharmacology, this compound could be used to develop new pharmacological assays and to study the mechanism of action of certain drugs. Overall, N-cycloheptyl-1H-indole-6-carboxamide is a promising compound for scientific research, with potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-1H-indole-6-carboxamide involves a multistep process that starts with the reaction of 5-nitroindole with cycloheptylamine to obtain the corresponding amine derivative. The amine is then reduced to the corresponding alcohol using sodium borohydride, followed by the protection of the hydroxyl group with tert-butyldimethylsilyl chloride. The resulting compound is then reacted with 1,1'-carbonyldiimidazole to obtain N-cycloheptyl-1H-indole-6-carboxylic acid. Finally, the acid is converted to the amide derivative using N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole.
Applications De Recherche Scientifique
N-cycloheptyl-1H-indole-6-carboxamide has been investigated for its potential applications in various scientific fields. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of different diseases, including cancer, inflammation, and neurodegenerative disorders. In neuroscience, N-cycloheptyl-1H-indole-6-carboxamide has been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor, which could lead to the development of new drugs for the treatment of anxiety and other psychiatric disorders. In pharmacology, this compound has been used as a tool compound to study the mechanism of action of certain drugs and to develop new pharmacological assays.
Propriétés
IUPAC Name |
N-cycloheptyl-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(18-14-5-3-1-2-4-6-14)13-8-7-12-9-10-17-15(12)11-13/h7-11,14,17H,1-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWGAPFJRFEHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499121.png)
![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)

![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)



![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)


![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)
![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)

